(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with methoxybenzylidene and methylbenzyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and may require acidic or basic catalysts to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, the thiazolidinone core is known for its potential antimicrobial and anti-inflammatory properties. This makes the compound a candidate for developing new pharmaceuticals.
Medicine
In medicine, the compound’s potential biological activities could be harnessed for therapeutic purposes. Research into its effects on specific biological pathways could lead to new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar in having a reactive carbonyl group.
Fluorine compounds: Known for their diverse chemical reactivity and applications.
Uniqueness
What sets (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2E)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3O2S/c1-13-6-5-7-14(10-13)11-17-18(23)21-19(25-17)22-20-12-15-8-3-4-9-16(15)24-2/h3-10,12,17H,11H2,1-2H3,(H,21,22,23)/b20-12+ |
InChI Key |
HJZZBLXKBXEDRX-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3OC)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3OC)S2 |
Origin of Product |
United States |
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